molecular formula C20H17FN4O4S2 B2716117 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-38-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2716117
CAS No.: 868977-38-2
M. Wt: 460.5
InChI Key: AVTCMTVDHRWXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and a benzodioxole moiety. The thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is known for its bioisosteric properties and role in medicinal chemistry, particularly in antimicrobial and anticancer agents .

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S2/c21-14-4-1-12(2-5-14)8-17(26)23-19-24-25-20(31-19)30-10-18(27)22-9-13-3-6-15-16(7-13)29-11-28-15/h1-7H,8-11H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTCMTVDHRWXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via an acylation reaction, where the thiadiazole intermediate is reacted with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety is attached through a nucleophilic substitution reaction, where the intermediate is reacted with benzo[d][1,3]dioxol-5-ylmethyl chloride.

    Final Coupling: The final step involves coupling the intermediate with 2-chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide or thiadiazole moieties.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole or fluorophenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amide or thiadiazole derivatives

    Substitution: Substituted benzo[d][1,3]dioxole or fluorophenyl derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been synthesized and evaluated for its antibacterial and antifungal activities. In vitro studies have demonstrated that this compound shows potent inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzo[d][1,3]dioxole structure enhances its bioactivity by facilitating interactions with microbial targets .

Cancer Therapeutics

The compound's structural features suggest potential applications in cancer treatment. Thiadiazole derivatives have been reported to exhibit chemopreventive and chemotherapeutic effects. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . The incorporation of the benzo[d][1,3]dioxole moiety may further enhance these anticancer properties due to its ability to modulate biological activities at the molecular level.

Enzyme Inhibition

This compound has also been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B). MAO-B inhibitors are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. Recent studies have shown that compounds with similar structures can effectively inhibit MAO-B activity, leading to increased levels of neurotransmitters like dopamine in the brain . This mechanism highlights the compound's potential as a therapeutic agent for neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research indicates that modifications to the thiadiazole and benzo[d][1,3]dioxole groups can significantly affect the compound's potency and selectivity towards biological targets. For instance, varying substituents on the aromatic rings can enhance solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various thiadiazole derivatives and tested their antimicrobial efficacy against clinical isolates of bacteria. The results revealed that compounds with a benzo[d][1,3]dioxole scaffold exhibited superior activity compared to standard antibiotics .

Case Study 2: Anticancer Properties

Another study focused on evaluating the anticancer effects of related thiadiazole compounds. The findings indicated that certain derivatives could induce cell cycle arrest and apoptosis in human cancer cell lines through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Core Heterocycles and Substituents

The target compound’s 1,3,4-thiadiazole core is shared with several analogs, but substituent variations significantly alter pharmacological profiles:

Compound Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound 1,3,4-Thiadiazole - Benzodioxol-5-ylmethyl
- 4-Fluorophenylacetamido
- Thioether linkage
Potential antimicrobial/anticancer
Compound 4e (C₁₈H₁₃FN₆O₂S₃) Benzothiazole-thiadiazole - Fluorine at aryl group
- Ureido linkage
Antiproliferative activity
N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole - 5-Nitro-furyl group
- Acetamide
High carcinogenicity in rats
Compound 8a (C₂₃H₁₈N₄O₂S) Pyridine-thiadiazole - Acetylpyridine
- Benzamide
Synthetic intermediate

Key Observations :

  • Fluorine Substitution : The target compound’s 4-fluorophenyl group parallels compound 4e (), where fluorine enhances electronegativity and metabolic stability .
  • Thioether vs. Ureido Linkages : The thioether in the target compound may confer greater stability compared to ureido-linked analogs (e.g., 4e), which are prone to hydrolysis .
  • Benzodioxole vs. Benzothiazole: Benzodioxole (target) vs.

Spectral and Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but similar thiadiazoles (e.g., 4e: 268–270°C) suggest high thermal stability due to rigid heterocycles and hydrogen bonding .
  • Spectral Data : IR peaks near 1605–1679 cm⁻¹ (C=O) and 1H-NMR aromatic signals (δ 7.36–8.39) align with acetamide and aryl groups in analogs like 8a .

Comparison with Analog Syntheses :

  • Compound 4e () uses a benzothiazole-thiadiazole hybrid synthesized via urea coupling, differing in linkage chemistry .
  • Carcinogenic nitrofurans () employ nitro-group introductions, a strategy absent in the target compound’s design .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound ID Molecular Formula Melting Point (°C) Key Functional Groups Bioactivity
Target Compound C₁₉H₁₅FN₄O₄S₂ N/A Benzodioxole, 4-Fluorophenylacetamido Inferred antimicrobial
4e () C₁₈H₁₃FN₆O₂S₃ 268–270 Benzothiazole, Fluorophenylureido Antiproliferative
8a () C₂₃H₁₈N₄O₂S 290 Acetylpyridine, Benzamide Synthetic intermediate
N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide () C₇H₆N₄O₄S N/A 5-Nitro-furyl, Acetamide Carcinogenic

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Fluorine and benzodioxole groups enhance target binding and bioavailability, while thiadiazole-thioether linkages improve stability .
  • Synthetic Challenges : Multi-step syntheses require optimization for yield and purity, particularly in amidation and cyclization steps .
  • Safety Profile: The absence of nitro groups (cf. ) suggests lower carcinogenic risk, but in vitro toxicity screening remains essential .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a thiadiazole derivative, contributing to its biological activity. The structural formula can be represented as follows:

C22H22FN4O4S\text{C}_{22}\text{H}_{22}\text{F}\text{N}_{4}\text{O}_{4}\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
  • Synthesis of the thiadiazole derivative : This involves cyclization reactions of appropriate precursors.
  • Coupling : The final compound is formed through a series of coupling reactions that link the benzo[d][1,3]dioxole to the thiadiazole.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives incorporating benzo[d][1,3]dioxole have shown IC50 values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
Bis-benzo[d][1,3]dioxol-5-yl thioureaHepG22.38
Bis-benzo[d][1,3]dioxol-5-yl thioureaHCT1161.54
Bis-benzo[d][1,3]dioxol-5-yl thioureaMCF74.52

These studies suggest that such compounds can inhibit cell proliferation and induce apoptosis through mechanisms such as EGFR inhibition and modulation of mitochondrial apoptosis pathways .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes such as EGFR.
  • Apoptosis Induction : Modulation of proteins involved in the apoptotic pathway (e.g., Bax and Bcl-2).

Molecular docking studies have indicated favorable binding interactions with target proteins, enhancing the understanding of its pharmacological profile .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Thiadiazole Derivatives : A study demonstrated that derivatives with similar structures exhibited potent anticancer activity with minimal cytotoxicity towards normal cells .
  • Molecular Docking Studies : These studies revealed that structural modifications could enhance binding affinity to target proteins involved in cancer progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.